2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide -

2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide

Catalog Number: EVT-4719557
CAS Number:
Molecular Formula: C12H18Cl2N2O3S
Molecular Weight: 341.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Haloperidol

  • Compound Description: Haloperidol (4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)-butan-1-one) is a typical antipsychotic drug that acts as a dopamine D2 receptor antagonist. It is commonly used to treat schizophrenia, Tourette's syndrome, and other psychotic disorders.

ABT-127 (2,3-di-tert-butyl-6-{4-[3-(4,5-dimethyl-4H-[1,2,4] triazol-3-ylsulfanyl)-propyl]-piperazin-1-yl}-pyrimidine hydrochloride)

  • Compound Description: ABT-127 is a dopamine D3 receptor-preferring antagonist. It has been investigated for its potential therapeutic benefits in the treatment of drug addiction and other neuropsychiatric disorders.

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

  • Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist at the human CXCR3 chemokine receptor. This compound has been studied for its potential use in treating inflammatory diseases.
  • Relevance: Although VUF10472/NBI-74330 doesn't share significant structural similarity with 2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide, it belongs to the same category of noncompetitive antagonists as the target compound.

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

  • Compound Description: VUF10085/AMG-487 is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative that functions as a noncompetitive antagonist at the human CXCR3 chemokine receptor. It has also been investigated for its potential in treating inflammatory diseases.
  • Relevance: Like VUF10472/NBI-74330, this compound lacks substantial structural resemblance to 2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide but shares the classification as a noncompetitive antagonist.

Decanoic acid {1-[3-(4-Cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

  • Compound Description: VUF5834 is a 3H-quinazolin-4-one derivative that demonstrates noncompetitive antagonist activity at the human CXCR3 chemokine receptor. Its potential for treating inflammatory diseases has been researched.

1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

  • Compound Description: VUF10132 is an imidazolium compound acting as a noncompetitive antagonist at the human CXCR3 chemokine receptor. Its potential role in treating inflammatory conditions has been explored.

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

  • Compound Description: TAK-779 is a quaternary ammonium anilide and a noncompetitive antagonist of the human CXCR3 chemokine receptor. It has been investigated as a potential treatment for inflammatory diseases.

Properties

Product Name

2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide

IUPAC Name

2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide

Molecular Formula

C12H18Cl2N2O3S

Molecular Weight

341.3 g/mol

InChI

InChI=1S/C12H18Cl2N2O3S/c1-16(2)8-4-7-15-20(17,18)10-6-5-9(19-3)11(13)12(10)14/h5-6,15H,4,7-8H2,1-3H3

InChI Key

KDOWLMNOIJAWAX-UHFFFAOYSA-N

SMILES

CN(C)CCCNS(=O)(=O)C1=C(C(=C(C=C1)OC)Cl)Cl

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=C(C(=C(C=C1)OC)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.